molecular formula C14H15F4NO4S B12227314 2,2,2-Trifluoroethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide

2,2,2-Trifluoroethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide

Cat. No.: B12227314
M. Wt: 369.33 g/mol
InChI Key: DSOTZPRVYGUXQW-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide is a fluorinated thiazepane derivative characterized by a seven-membered sulfur-containing heterocycle (1,4-thiazepane) with two sulfonyl oxygen atoms (1,1-dioxide). The compound features a 2-fluorophenyl substituent at the 7-position and a 2,2,2-trifluoroethyl ester group at the 4-position.

Properties

Molecular Formula

C14H15F4NO4S

Molecular Weight

369.33 g/mol

IUPAC Name

2,2,2-trifluoroethyl 7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepane-4-carboxylate

InChI

InChI=1S/C14H15F4NO4S/c15-11-4-2-1-3-10(11)12-5-6-19(7-8-24(12,21)22)13(20)23-9-14(16,17)18/h1-4,12H,5-9H2

InChI Key

DSOTZPRVYGUXQW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)OCC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This often includes the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

2,2,2-Trifluoroethyl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate involves its interaction with specific molecular targets. The fluorinated groups can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazepane ring may also contribute to the compound’s overall biological activity by stabilizing its interaction with target proteins .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Property Target Compound Compound A Compound B
Molecular Formula C₁₄H₁₄F₄NO₄S (inferred) C₁₀H₂₀N₂O₄S C₁₀H₁₁ClFNO₂S
Molar Mass (g/mol) ~375.3 (estimated) 264.34 255.72
Key Substituents 2-Fluorophenyl, TFE ester tert-Butyl ester, 6-amino 2-Fluorophenyl, HCl salt
Lipophilicity (logP) High (fluorine-enhanced) Moderate Moderate (hydrochloride)
pKa ~5.5–6.0 (predicted) 5.87 Not reported
Metabolic Stability High (fluorine-mediated) Moderate Low (ester-free)

Research Findings and Gaps

  • Synthetic Challenges: Fluorinated thiazepanes require specialized fluorinating agents, as noted in broader pharmaceutical fluorination studies .
  • Biological Data: Experimental data on the target compound’s binding affinity, toxicity, or in vivo efficacy are absent in the provided evidence.
  • Safety Profile : Fluorinated compounds often exhibit unique toxicity profiles (e.g., bioaccumulation risks), necessitating detailed toxicokinetic analyses .

Biological Activity

The compound 2,2,2-Trifluoroethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide is a member of the thiazepane family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

The biological activities of thiazepane derivatives have been extensively studied. The specific compound has shown promise in various pharmacological contexts:

  • Antimicrobial Activity : Thiazepane derivatives exhibit significant antimicrobial properties. Studies have indicated that similar compounds can inhibit the growth of bacteria and fungi through disruption of cell membrane integrity and interference with metabolic pathways .
  • Anti-inflammatory Effects : Some thiazepane derivatives have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This suggests potential use in treating inflammatory diseases .
  • Antitumor Properties : Research indicates that thiazepane compounds can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Activity

A study focused on various thiazepane derivatives revealed that compounds similar to 2,2,2-Trifluoroethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate exhibited potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 10-50 µg/mL .

Anti-inflammatory Mechanism

In vitro studies demonstrated that this compound could significantly reduce the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This effect was attributed to the inhibition of NF-kB signaling pathways .

Antitumor Activity

A recent investigation into the cytotoxic effects of various thiazepane derivatives showed that 2,2,2-Trifluoroethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate induced apoptosis in human cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value of approximately 25 µM. Flow cytometry analysis confirmed increased annexin V staining indicative of early apoptosis .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessMechanismReference
AntimicrobialModerateDisruption of cell membranes
Anti-inflammatoryHighInhibition of cytokine production
AntitumorHighInduction of apoptosis via NF-kB pathway

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